molecular formula C5H6Br2O3S B3265661 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide CAS No. 408314-20-5

3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide

Cat. No.: B3265661
CAS No.: 408314-20-5
M. Wt: 305.97 g/mol
InChI Key: JUWPEGPRQKQUNF-UHFFFAOYSA-N
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Description

3,5-Dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide is a brominated derivative of the six-membered thiopyran ring system. Its structure features a ketone group at position 4, two sulfone oxygen atoms at position 1, and bromine substituents at positions 3 and 5 . The sulfone group confers polarity and reactivity, while the bromine atoms introduce steric bulk and electron-withdrawing effects, influencing both stability and synthetic utility. The parent compound, 1,1-dioxo-tetrahydro-thiopyran-4-one, is commercially available and serves as a precursor for further functionalization, such as bromination to yield the dibromo derivative .

Properties

IUPAC Name

3,5-dibromo-1,1-dioxothian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O3S/c6-3-1-11(9,10)2-4(7)5(3)8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWPEGPRQKQUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C(CS1(=O)=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide typically involves the bromination of tetrahydro-4H-thiopyran-4-one. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis. The compound acts by inducing reactive oxygen species (ROS) levels in parasites, leading to cell death through mitochondrial perturbation. For example, a study demonstrated that derivatives of this compound exhibited an EC50_{50} below 10 μM against various parasites, indicating strong antiparasitic properties .

Case Studies

StudyObjectiveFindings
Study on ROS levels in L. panamensisTo assess the impact of the compound on parasite viabilitySignificant increase in ROS levels leading to cell death; selectivity index of 153 over monocytes U-937 .
Docking studies on enzyme interactionTo explore binding interactions with trypanothione reductaseThe compound effectively binds to key catalytic amino acids, disrupting enzyme functionality .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new derivatives that can be tailored for specific biological activities or chemical properties. Researchers utilize it to create novel compounds with potential applications in drug development and materials science.

Material Science Applications

In material science, 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide has been explored for its potential use in creating functional materials due to its unique electronic properties. The sulfonyl group enhances the compound's reactivity, making it suitable for polymerization processes and the development of advanced materials.

Mechanism of Action

The mechanism of action of 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide involves its interaction with nucleophiles and electrophiles. The bromine atoms and the sulfone group are key reactive sites that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the bromine atoms, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Base Thiopyran Sulfone (1,1-Dioxo-tetrahydro-thiopyran-4-one)

The non-brominated parent compound lacks the 3,5-dibromo substituents, resulting in distinct physicochemical and reactive properties:

Property 3,5-Dibromo Derivative Parent Compound
Molecular Weight Higher (due to Br atoms) Lower
Reactivity Bromines enable cross-coupling Ketone/sulfone for nucleophilic attack
Solubility Reduced polarity (Br steric effects) More polar, soluble in polar solvents
Applications Building block for functionalization Intermediate in organic synthesis

Substituted 1,2-Thiazetidine 1,1-Dioxides

Röhrich et al. (2004) synthesized N-alkylated and N-acylated 1,2-thiazetidine-3-acetic acid 1,1-dioxides, which are four-membered ring systems . Key comparisons include:

  • Ring Strain vs. Stability: The smaller thiazetidine ring exhibits higher strain, leading to rapid hydrolysis of sulfonyl groups to sulfonic acids.
  • Reactivity : Thiazetidine sulfones readily form sulfonamides with amines, whereas the thiopyran derivative’s bromines may prioritize halogen-based reactivity over sulfone participation.
  • Synthetic Utility : Thiazetidine derivatives are used to generate β-sulfonyl peptides, while the dibromo thiopyran compound serves as a bifunctional electrophile for coupling reactions .

Nitro-Containing Heterocyclic Drugs (Nifurtimox, Benznidazole)

Nifurtimox (Fig. 2a) and benznidazole (Fig. 2b) are antiparasitic agents featuring nitro groups on heterocyclic cores . Contrasts with the dibromo thiopyran compound include:

Feature 3,5-Dibromo Thiopyran Nifurtimox/Benznidazole
Functional Groups Br, sulfone, ketone Nitro, furan, imidazole
Biological Mechanism Not reported (speculative) Nitro group reduction → cytotoxicity
Ring System Thiopyran (6-membered) Thiazine/imidazole (5-6 membered)
Applications Synthetic intermediate Clinical antiparasitic drugs

The nitro groups in these drugs act as electrophilic centers, whereas bromines in the thiopyran derivative may facilitate halogen-bonding or serve as leaving groups in synthetic pathways.

Biological Activity

3,5-Dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide is a chemical compound with the molecular formula C5H6Br2O3SC_5H_6Br_2O_3S and a molecular weight of 305.97 g/mol. This compound is notable for its unique structure and potential biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles. The bromine atoms and sulfone group serve as reactive sites that participate in various biochemical reactions. This compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Cytotoxicity and Antiparasitic Activity

In broader studies involving related compounds, it has been observed that thiopyran derivatives can induce cytotoxic effects in parasitic organisms. For example, compounds structurally similar to this compound have shown effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis. These compounds often increase reactive oxygen species (ROS) levels in parasites, leading to cell death due to metabolic disruption .

Case Studies

  • Study on Thiopyran Derivatives : A recent study synthesized various thiopyran derivatives and tested their antiparasitic properties. Compounds exhibiting an EC50 below 10 μM were identified as potential candidates for further development against trypanosomatids .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain thiopyran derivatives could significantly reduce the viability of infected cells. The MTT assay was employed to evaluate cell viability post-treatment with these compounds, revealing a dose-dependent response .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityKey Findings
3,5-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide C7H10O3SModerate antimicrobialEffective against Gram-positive bacteria
4H-Thiopyran-4-one 1,1-dioxide C5H8O3SAntiparasiticInduces oxidative stress in parasites
2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide C7H10O3SCytotoxicHigh selectivity index over normal cells

Q & A

What synthetic routes are commonly employed for preparing 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide, and what characterization techniques validate its structure?

Answer: The compound is synthesized via electrophilic bromination of tetrahydro-4H-thiopyran-4-one 1,1-dioxide using bromine under controlled conditions (e.g., low temperature to minimize over-bromination). Key characterization includes:

  • 1H NMR : Distinct signals for CH2 groups (δ ~4.70 ppm) and aromatic protons (if present).
  • 13C NMR : Carbonyl (δ ~184 ppm) and sulfone carbons (δ ~52–53 ppm).
  • IR spectroscopy : Strong SO2 stretching vibrations (1320–1136 cm⁻¹) and C=O absorption (~1677 cm⁻¹).
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 414 for analogous compounds) and fragmentation patterns .

How can reaction conditions be optimized to enhance regioselectivity during the dibromination of tetrahydro-4H-thiopyran-4-one 1,1-dioxide?

Answer: Regioselectivity is improved by:

  • Temperature control : Reflux in methanol (as used in analogous hydrazine reactions) to stabilize intermediates.
  • Stoichiometric precision : Limiting bromine equivalents to avoid di-brominated byproducts.
  • Catalytic additives : Lewis acids (e.g., FeBr3) to direct bromination to the 3,5-positions.
    Reaction progress should be monitored via TLC or in situ NMR .

What spectroscopic features distinguish the sulfone groups in this compound?

Answer: The sulfone group exhibits:

  • IR : Symmetric/asymmetric SO2 stretches at 1320–1136 cm⁻¹, confirmed by comparison with NIST reference data.
  • 13C NMR : Sulfone carbons resonate at δ ~52–53 ppm, distinct from carbonyl or alkyl carbons.
  • 1H NMR : Deshielding effects on adjacent CH2 groups (δ ~4.70 ppm) due to electron-withdrawing sulfone .

How should researchers address discrepancies between observed and literature melting points for synthesized this compound?

Answer: Discrepancies (e.g., observed mp 226–230°C vs. literature 233.5–234.5°C) may arise from:

  • Purity issues : Recrystallize using DMSO/ethanol mixtures.
  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
  • Hygroscopicity : Store samples in anhydrous conditions to prevent moisture absorption .

What strategies can mitigate byproduct formation during the synthesis of this compound?

Answer: Common byproducts (e.g., mono- or over-brominated derivatives) are minimized by:

  • Stepwise bromination : Introduce bromine sequentially at 3- and 5-positions.
  • Scavengers : Use HBr scavengers (e.g., NaHCO3) to prevent acid-catalyzed side reactions.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) isolates the target compound .

How does the electron-withdrawing effect of the sulfone group influence the reactivity of this compound in subsequent reactions?

Answer: The sulfone group:

  • Enhances electrophilicity : Stabilizes transition states in nucleophilic substitutions (e.g., SN2 reactions at brominated positions).
  • Directs regiochemistry : Guides additions to the α,β-unsaturated carbonyl system.
    This is evidenced in analogous thiopyranone derivatives used in cycloadditions and hydrazine condensations .

What are common analytical challenges in distinguishing between isomeric forms of this compound?

Answer: Isomers (e.g., 2,5- vs. 3,5-dibromo) are differentiated via:

  • NOE NMR : Spatial proximity of protons confirms substitution patterns.
  • X-ray crystallography : Resolves absolute configuration for crystalline samples.
  • HPLC-MS : Separates isomers using chiral columns and validates via mass fragmentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide

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